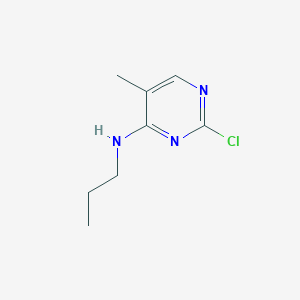
1H-Imidazol-1-yloxy,4-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-,3-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazol-1-yloxy,4-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-,3-oxide is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
Vorbereitungsmethoden
The synthesis of 1H-Imidazol-1-yloxy,4-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-,3-oxide involves several steps. One common method includes the cyclization of amido-nitriles under mild reaction conditions. This process can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods often involve the use of advanced catalytic systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
1H-Imidazol-1-yloxy,4-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-,3-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, especially at the nitrogen atoms. Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide and reducing agents such as hydrogen gas. Major products formed from these reactions include substituted imidazoles and their derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Imidazol-1-yloxy,4-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-,3-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying enzyme activities and protein interactions.
Industry: It is utilized in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 1H-Imidazol-1-yloxy,4-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-,3-oxide involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of nitric oxide synthase by reacting with nitric oxide to form stable derivatives . This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1H-Imidazol-1-yloxy,4-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-,3-oxide can be compared with other imidazole derivatives such as:
2-Phenyl-4,4,5,5-tetramethylimidazoline-3-oxide-1-oxyl: Known for its use as a stable free radical reagent.
4-Hydrazonomethyl-1-hydroxy-2,2,5,5-tetramethyl-3-imidazoline-3-oxide: Utilized in various biochemical assays.
MTSSL (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl)methanethiosulfonate: A spin label used in structural biology studies.
The uniqueness of this compound lies in its specific structural features and its ability to interact with nitric oxide, making it a valuable tool in both research and industrial applications.
Eigenschaften
Molekularformel |
C8H13N2O4 |
|---|---|
Molekulargewicht |
201.20 g/mol |
InChI |
InChI=1S/C8H13N2O4/c1-7(2)5(6(11)12)9(13)8(3,4)10(7)14/h1-4H3,(H,11,12) |
InChI-Schlüssel |
YGLMRTJWKQZIES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=[N+](C(N1[O])(C)C)[O-])C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Z)-(5-nitrofuran-2-yl)methylideneamino]-1-oxidopyridin-1-ium-4-carboxamide](/img/structure/B13767896.png)


![Bis[2-chloro-1-(chloromethyl)ethyl] 2,3-dichloropropyl phosphate](/img/structure/B13767921.png)



![4-methylbenzenesulfonate;(2Z)-3-methyl-2-[(2E,4E)-5-(3-methyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole](/img/structure/B13767948.png)


![(2Z,6E)-5-hydroxy-4-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13767965.png)


![2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane](/img/structure/B13767983.png)
